molecular formula C11H14ClNO3S2 B2641958 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide CAS No. 2097904-10-2

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2641958
CAS No.: 2097904-10-2
M. Wt: 307.81
InChI Key: GUPONYHPKWUXFY-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide core substituted with a chlorine atom at the 5-position and a 1-hydroxycyclohex-2-en-1-ylmethyl group at the sulfonamide nitrogen.

Properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S2/c12-9-4-5-10(17-9)18(15,16)13-8-11(14)6-2-1-3-7-11/h2,4-6,13-14H,1,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPONYHPKWUXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized with a sulfonamide group.

    Introduction of the chlorine atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Attachment of the hydroxycyclohexenylmethyl group: This step involves the reaction of the chlorinated thiophene with a hydroxycyclohexenylmethyl precursor, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Compound Name Substituent on Sulfonamide N Key Structural Features Applications/Activity References
Target Compound 1-Hydroxycyclohex-2-en-1-ylmethyl Cyclohexenyl ring with hydroxyl group Not explicitly stated -
5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (11b) Triazolylmethyl + phenoxybenzyl Bulky aromatic substituent Antiproliferative (anticancer)
5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) Dihydroindenylcarbamoyl Fused bicyclic system Not explicitly stated
Rivaroxaban (BAY-59-7939) Oxazolidinone + morpholinylphenyl Chiral oxazolidinone core Anticoagulant (γ-secretase inhibitor)
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide Sulfamoylphenylethyl Dual sulfonamide groups Not explicitly stated

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Compound 11b (aromatic triazolylmethyl) and Rivaroxaban (oxazolidinone) exhibit distinct biological activities due to their substituents' electronic and steric profiles. The target compound’s aliphatic hydroxycyclohexenyl group may enhance solubility compared to bulky aromatic analogs .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (¹H/¹³C) References
Target Compound Not reported Likely O-H (~3200-3500), C=C (~1650) Cyclohexenyl CH (~5.5 ppm) -
11b 110–111 3120 (N-H), 1488 (C=C), 1159 (S=O) Aromatic δ 7.55–6.88; PhCH2 δ 5.55
6c 144–148 3353 (N-H), 1687 (C=O), 1168 (S=O) Indenyl CH δ 5.00–5.18
Rivaroxaban Not reported Not provided Oxazolidinone δ 4.15–5.18

Key Observations :

  • S=O Stretching : IR peaks ~1150–1168 cm⁻¹ confirm sulfonamide functionalization across all compounds .

Biological Activity

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their antimicrobial properties, and the modification of their structures can lead to enhanced efficacy against various pathogens. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a sulfonamide group, and a cyclohexene derivative. The presence of these functional groups contributes to its biological activity. The molecular formula is C11H14ClN1O3SC_{11}H_{14}ClN_{1}O_{3}S, and its molecular weight is approximately 275.75 g/mol.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit bacteriostatic properties, inhibiting the growth of bacteria by interfering with folic acid synthesis. The specific compound has shown promising results in vitro against various bacterial strains. A study published in 2020 reviewed the biological activities of sulfonamide-based hybrids, emphasizing their effectiveness against resistant strains of bacteria due to structural modifications that enhance their binding affinity to bacterial enzymes involved in folate metabolism .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

Sulfonamides have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in animal models, suggesting that it may play a role in treating inflammatory diseases. This effect is likely due to the inhibition of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in inflammatory responses. The results indicated a dose-dependent reduction in these cytokines, supporting the compound's potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its biological effects primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. By blocking this enzyme, the compound disrupts the production of folate, essential for nucleic acid synthesis in bacteria.

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